3alpha-Hydroxytibolone is a synthetic steroidal estrogen and one of the active metabolites of tibolone, a compound widely used in hormone replacement therapy. Alongside 3beta-hydroxytibolone and delta-4-tibolone, these metabolites are crucial for the estrogenic activity attributed to tibolone. 3alpha-Hydroxytibolone has garnered interest in scientific research due to its potential applications in treating menopausal symptoms and its role in modulating estrogen receptor activity .
The synthesis of 3alpha-Hydroxytibolone typically involves enzymatic reactions where tibolone is converted using specific hydroxysteroid dehydrogenases. The process can be optimized for yield and purity through various industrial techniques.
The molecular formula for 3alpha-Hydroxytibolone is C20H28O2, indicating it contains 20 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms. The structure features a hydroxyl group at the 3-alpha position, which plays a significant role in its biological activity.
3alpha-Hydroxytibolone can undergo several chemical reactions:
The mechanism through which 3alpha-Hydroxytibolone exerts its effects primarily involves binding to estrogen receptors. Upon binding, it activates estrogen-responsive genes that regulate various physiological processes such as bone density maintenance and modulation of menopausal symptoms.
Research indicates that this compound selectively interacts with estrogen receptors, influencing cellular pathways that govern reproductive health and bone metabolism. Studies have shown that it may help in reducing symptoms associated with menopause while also promoting bone mineral density .
Relevant analyses often focus on its stability under various conditions to ensure efficacy in pharmaceutical applications .
3alpha-Hydroxytibolone has several scientific uses:
3α-Hydroxytibolone (systematic name: (3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol) is a bioactive steroid metabolite with the molecular formula C₂₁H₃₀O₂ and a molecular weight of 314.469 g·mol⁻¹ [1] [7]. Its structure features seven chiral centers, with the 3α-hydroxyl group adopting an equatorial orientation in the A-ring, conferring distinct hydrogen-bonding capabilities compared to its 3β-epimer. The absolute configuration (3R) at C-3 is critical for its estrogen receptor affinity [3] [9]. Nuclear magnetic resonance (NMR) studies confirm trans ring fusions (A/B, B/C, and C/D) and a Δ⁵⁽¹⁰⁾-unsaturation, which influences metabolic stability [7] [10].
Table 1: Structural Attributes of 3α-Hydroxytibolone
Property | Specification |
---|---|
Molecular Formula | C₂₁H₃₀O₂ |
Molecular Weight | 314.469 g·mol⁻¹ |
CAS Number | 100239-44-9 |
Chiral Centers | 7 stereocenters |
Absolute Configuration (C3) | R-orientation |
Key Functional Groups | 3α-hydroxyl, 17α-ethynyl, Δ⁵⁽¹⁰⁾-unsaturated bond |
Chemical synthesis of 3α-hydroxytibolone primarily leverages enantioselective reduction of tibolone’s 3-keto group. Modern routes employ chiral catalysts like (S)-BINAP-Ru(II) complexes or CpRh(III) complexes bearing chiral sulfoxide ligands to achieve >95% enantiomeric excess (ee) [6]. Biocatalytic approaches using *Lactobacillus spp. or engineered ketoreductases (e.g., KRED-101) enable stereospecific reduction under mild conditions (pH 7.0, 30°C), yielding 3α-hydroxytibolone with 98% selectivity [4] [6]. Industrial-scale production often combines microbial reduction with chromatographic purification (e.g., reverse-phase HPLC) to attain >95% chemical purity [3] [9]. Key challenges include minimizing 3β-epimer formation and optimizing reaction kinetics—achieved through substrate engineering and NADPH cofactor recycling systems [6].
In humans, 3α-hydroxytibolone is generated in vivo via hepatic metabolism of tibolone by aldo-keto reductase (AKR) enzymes, predominantly AKR1C1–AKR1C4 isoforms [4]. These NADPH-dependent reductases stereospecifically reduce tibolone’s 3-keto group to yield the 3α-alcohol. Estradiol upregulates AKR1C2/3 expression in HepG2 hepatoma cells (2.5-fold increase), accelerating 3α-hydroxytibolone formation in premenopausal women [4] [8]. Microbial biosynthesis uses Saccharomyces cerevisiae expressing recombinant human AKR1C3, achieving titers of 0.8–1.2 g/L in fed-batch bioreactors [6]. Escherichia coli co-expressing glucose dehydrogenase (for NADPH regeneration) further enhances yield (85% conversion in 6 h) [4].
Table 2: Biosynthetic Methods for 3α-Hydroxytibolone Production
Method | Conditions | Yield/Selectivity | Key Features |
---|---|---|---|
Human Hepatic Enzymes | AKR1C isoforms, NADPH | Tissue-specific | Estradiol-enhanced expression |
S. cerevisiae Biotransformation | Recombinant AKR1C3, 30°C, pH 7.0 | 1.2 g/L titer | Scalable fermentation |
E. coli Co-Expression | AKR1C3 + glucose dehydrogenase | 85% conversion in 6 h | NADPH regeneration |
Chiral Ketoreductases | KRED-101, 30°C | >98% 3α-selectivity | Low byproduct formation |
Tibolone undergoes tissue-specific metabolism into three primary metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and Δ⁴-tibolone. Structurally, 3α- and 3β-hydroxytibolone differ only in C3 stereochemistry (α vs. β hydroxyl orientation), while Δ⁴-tibolone retains the 3-keto group and exhibits Δ⁴-unsaturation [1] [5]. These differences dictate distinct pharmacological profiles:
Table 3: Comparative Pharmacological Profiles of Tibolone Metabolites
Metabolite | Receptor Activity | VEGF Modulation | Key Biological Roles |
---|---|---|---|
3α-Hydroxytibolone | ERα/β agonist (Kd = 5–10 nM) | ↑ 2.1-fold | Osteoprotection, neuroprotection |
3β-Hydroxytibolone | ERα/β agonist (Kd = 8 nM) | ↑ 1.9-fold | Vasomotor symptom relief |
Δ⁴-Tibolone | Androgen/progestogen agonist | ↓ 1.7-fold | Endometrial atrophy, anti-angiogenesis |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: